molecular formula C23H21ClN2O4 B018991 Gedocarnil CAS No. 109623-97-4

Gedocarnil

Cat. No. B018991
M. Wt: 424.9 g/mol
InChI Key: SLYDYLLJUXFULK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for Gedocarnil is isopropyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[5,4-b]indole-3-carboxylate . The chemical formula is C23H21ClN2O4 . The molar mass is 424.88 g/mol .


Physical And Chemical Properties Analysis

Gedocarnil is a small molecule with a molecular weight of 424.88 . The chemical formula is C23H21ClN2O4 .

Scientific Research Applications

  • Ginger Extract and Drosophila Melanogaster : A study found that ginger extract extends the lifespan of Drosophila melanogaster by protecting mitochondrial function and balancing oxidation-antioxidant levels, as well as ameliorating metabolic dysfunction (Zhou et al., 2018).

  • Glycidyl Fatty Acid Esters : Glycidyl fatty acid esters in refined edible oils are identified as potential carcinogens that hydrolyze into glycidol in the gastrointestinal tract, which may induce tumors in various rat tissues (Cheng et al., 2017).

  • Gastrodia Elata Extract : This extract has shown protective effects on MPP(+)-induced cytotoxicity in dopaminergic cells, suggesting potential therapeutic value for neurodegenerative diseases (An et al., 2010).

  • Acetyl-l-carnitine (ALCAR) : ALCAR has been found to increase synaptic neurotransmission in the brain, improve learning capacity in aging rats, and show beneficial effects in major depressive disorders and Alzheimer's disease (Kobayashi et al., 2010; Pettegrew et al., 2000).

  • Genetic Engineering in Agriculture : Research indicates that genetically engineered crops could address issues like hunger, malnutrition, disease, and poverty if political barriers to adoption are overcome (Farré et al., 2010).

  • Genomics Education Partnership (GEP) : The GEP offers undergraduate students a research experience in genomics, focusing on sequence improvement and gene modeling for Drosophila species (Lopatto et al., 2008).

properties

IUPAC Name

propan-2-yl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDYLLJUXFULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148993
Record name Gedocarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gedocarnil

CAS RN

109623-97-4
Record name 1-Methylethyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109623-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gedocarnil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109623974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gedocarnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gedocarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEDOCARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP53NPW3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
T Kishi, K Inada, Y Matsui, N Iwata - Psychiatry Research, 2017 - Elsevier
… We used the following key words: (schizophrenia) AND (nonbenzodiazepine OR Z drug OR abecarnil OR alpidem OR divaplon OR eszopiclone OR fasiplon OR gedocarnil OR indiplon …
Number of citations: 12 www.sciencedirect.com
K Gao, DD Nguyen, J Chen, R Wang… - The journal of physical …, 2020 - ACS Publications
The coronavirus disease 2019 (COVID-19) pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has infected over 7.1 million people and led to over …
Number of citations: 85 pubs.acs.org
T Kishi, S Matsunaga, N Iwata - European archives of psychiatry and …, 2017 - Springer
… inception up to March 16, 2016, using the following search strategy: (nonbenzodiazepine OR Z drug OR abecarnil OR alpidem OR divaplon OR eszopiclone OR fasiplon OR gedocarnil …
Number of citations: 9 link.springer.com
M Mortamais, M Abdennour, V Bergua… - Frontiers in …, 2018 - frontiersin.org
Background: Anxiety is common in patients with cognitive impairment and dementia. However, whether anxiety is a risk factor for dementia is still not known. We aimed to examine the …
Number of citations: 25 www.frontiersin.org
S Saha, DK Pal - International Journal of Pharmaceutical …, 2023 - researchgate.net
We are in the half past of 2022, but still, we are facing the coronavirus pandemic situation. When a patient is hospitalized, only some FDA-approved drugs were administered to cure the …
Number of citations: 2 www.researchgate.net
W Froestl, A Pfeifer, A Muhs - Journal of Alzheimer's Disease, 2013 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 45 content.iospress.com
IR UV - cloudflare-ipfs.com
Methanol is occasionally used to fuel internal combustion engines. Pure methanol is required by rule to be used in Champcars, Monster Trucks, USAC sprint cars (as well as midgets, …
Number of citations: 0 cloudflare-ipfs.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
IR UV - cloudflare-ipfs.com
Although some biochemistry textbooks and current research publications [25] indicate that acetone cannot be metabolized, there is evidence to the contrary, some dating back thirty …
Number of citations: 0 cloudflare-ipfs.com
IR UV - cloudflare-ipfs.com
Historic benzene formulae (from left to right) by Claus (1867),[24] Dewar (1867),[25] Ladenburg (1869),[26] Armstrong (1887),[27] Thiele (1899)[28] and Kekulé (1865). Dewar benzene …
Number of citations: 0 cloudflare-ipfs.com

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